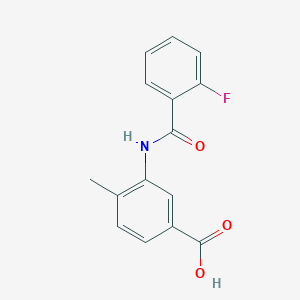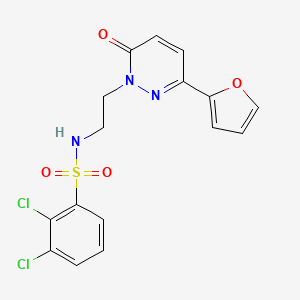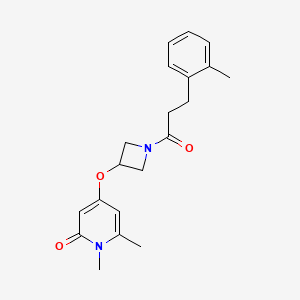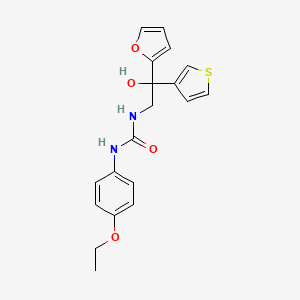![molecular formula C19H17N5OS2 B2502059 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1171024-68-2](/img/structure/B2502059.png)
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide" is a novel molecule that incorporates several structural motifs known for their biological activities. The benzothiazole and thiadiazole moieties, in particular, are associated with anticancer properties and have been the focus of various synthetic efforts aimed at producing new therapeutic agents .
Synthesis Analysis
The synthesis of related compounds has been reported using microwave-assisted methods, which provide a rapid and efficient route to such molecules. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under solvent-free conditions using microwave irradiation . Similarly, cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives were synthesized through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride . These methods highlight the potential synthetic routes that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically confirmed using spectroscopic techniques such as IR, NMR (both 1H and 13C), and mass spectrometry. X-ray single-crystal diffraction is also employed to determine the precise geometry of the molecules, including bond lengths, bond angles, and dihedral angles . These techniques would be essential in confirming the structure of "N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide".
Chemical Reactions Analysis
The chemical reactivity of thiadiazole and benzamide derivatives has been explored in the context of forming complexes with metals, as seen in the synthesis of copper(II) complexes with [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives . These reactions often involve the removal of hydrogen atoms and cyclization, leading to the formation of stable planar geometries around metal ions. Such reactivity could be relevant to the compound , particularly if metal coordination is of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through computational methods to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. These studies are crucial for assessing the drug-likeness of new compounds. For example, the synthesized benzamide derivatives with a thiadiazole scaffold were shown to exhibit good oral drug-like behavior . Additionally, the cytotoxicity of these compounds was evaluated in vitro against various human cancer cell lines, providing insights into their potential as anticancer agents .
Aplicaciones Científicas De Investigación
Anticancer Applications
The synthesis and biological evaluation of thiadiazole derivatives have shown considerable promise in anticancer activity. Notably, a study on 1,3,4-thiadiazole derivatives bearing a pyridine moiety exhibited remarkable anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. These compounds, through molecular docking studies, demonstrated potential interaction with epidermal growth factor receptor tyrosine kinase (EGFR TK), suggesting a mechanistic pathway for their anticancer effects (Abouzied et al., 2022).
Antimicrobial and Herbicidal Activities
The compound and its derivatives have also been explored for their antimicrobial and herbicidal properties. A study on the synthesis and structure-activity relationships of novel ALS inhibitors highlighted the utility of thiadiazol-2-yl compounds in herbicidal activity, presenting a new avenue for agricultural applications (Ren et al., 2000). Additionally, derivatives substituted with oxadiazole and thiadiazole have been evaluated against Mycobacterium tuberculosis, revealing promising antimycobacterial activity, which could lead to new treatments for tuberculosis (Gezginci et al., 1998).
Antifungal and Antioxidant Activities
Research on bimetallic composite catalysts for the synthesis of arylated furans and thiophenes in aqueous media demonstrated the utility of related compounds in facilitating chemical reactions that produce biologically active molecules. This work underlines the compound's role in synthesizing new materials with potential antifungal and antioxidant applications (Bumagin et al., 2019).
Synthesis of Novel Heterocycles
The versatility of this compound extends to the synthesis of novel heterocycles, as demonstrated by studies on the preparation of new nitrogen-bridged heterocycles. These synthetic pathways offer innovative approaches to creating new molecules with potential pharmaceutical and material science applications (Kakehi et al., 1985).
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstM. tuberculosis
Mode of Action
The exact mode of action of this compound is currently unknown. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis , suggesting that this compound may interact with its targets to inhibit their function
Biochemical Pathways
Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may affect the biochemical pathways involved in the growth and survival of M tuberculosis
Pharmacokinetics
A study on similar compounds suggests that they have a favourable pharmacokinetic profile
Result of Action
tuberculosis , suggesting that this compound may have similar effects
Propiedades
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS2/c1-11-7-12(2)16-15(8-11)21-19(26-16)24(10-14-5-4-6-20-9-14)18(25)17-13(3)22-23-27-17/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMNZMNSXQLHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=C(N=NS4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501976.png)


![[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B2501981.png)
![Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2501982.png)

![Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501988.png)
![N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide](/img/structure/B2501989.png)
![2-chloro-4-fluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2501990.png)


![10-({2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}sulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2501995.png)
![N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2501996.png)
![N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501999.png)